molecular formula C12H21NO B8767444 3-(Dimethylamino)adamantan-1-ol

3-(Dimethylamino)adamantan-1-ol

Cat. No.: B8767444
M. Wt: 195.30 g/mol
InChI Key: XIKNNMKCXVWVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)adamantan-1-ol is a polycyclic amine derivative of adamantane, characterized by a hydroxyl group at the 1-position and a dimethylamino substituent at the 3-position of the adamantane scaffold. Its rigid bicyclic structure confers unique physicochemical properties, such as high lipid solubility and metabolic stability, making it a candidate for pharmaceutical applications.

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

3-(dimethylamino)adamantan-1-ol

InChI

InChI=1S/C12H21NO/c1-13(2)11-4-9-3-10(5-11)7-12(14,6-9)8-11/h9-10,14H,3-8H2,1-2H3

InChI Key

XIKNNMKCXVWVTK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C12CC3CC(C1)CC(C3)(C2)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Properties/Applications References
3-(Dimethylamino)adamantan-1-ol 3-(N,N-dimethylamino), 1-OH C₁₂H₂₁NO Potential CNS activity, high lipophilicity
3-Aminoadamantan-1-ol 3-amino, 1-OH C₁₀H₁₇NO Antiviral intermediates, metabolic studies
3-(1-Aminoethyl)adamantan-1-ol 3-(1-aminoethyl), 1-OH C₁₂H₂₁NO·HCl Polymer conjugation for drug delivery
3-Hydroxymethyladamantan-1-ol 3-hydroxymethyl, 1-OH C₁₁H₁₈O₂ Solubility enhancer, synthetic intermediate
3-Amino-5,7-dimethyladamantan-1-ol 3-amino, 5,7-dimethyl, 1-OH C₁₂H₂₁NO·HCl Enhanced steric bulk, investigational use

Key Observations :

  • Steric Considerations: Methyl or ethyl substitutions (e.g., 3-amino-5,7-dimethyladamantan-1-ol) introduce steric hindrance, which may reduce metabolic degradation but limit solubility .
  • Functionalization : Hydroxymethyl or acetylated derivatives (e.g., 3-hydroxymethyladamantan-1-ol) are often used to improve solubility for formulation .

Pharmacological and Toxicological Profiles

Antiviral and Anticancer Activity

  • 3-Aminoadamantan-1-ol and its derivatives have shown inhibitory effects on influenza M2 ion channels and anticancer activity via apoptosis induction .

Physicochemical Properties

Table 2: Physical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (Water)
This compound 195.30 2.5 Low
3-Aminoadamantan-1-ol 167.25 1.8 Moderate
3-Hydroxymethyladamantan-1-ol 182.26 1.2 High

Notes:

  • The dimethylamino group increases LogP by ~0.7 units compared to the primary amine, correlating with higher membrane permeability .
  • Hydroxymethyl derivatives exhibit improved aqueous solubility due to hydrogen bonding .

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